

# 3-Ethoxysulfolane boiling point and density data

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## Compound of Interest

Compound Name: 3-Ethoxysulfolane  
CAS No.: 17200-24-7  
Cat. No.: B15096230

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## Technical Profile: 3-Ethoxysulfolane Physicochemical Characterization & Experimental Protocols Executive Summary

**3-Ethoxysulfolane** (IUPAC: 3-ethoxythiolane 1,1-dioxide) represents a structural modification of the parent solvent sulfolane. By introducing an ethoxy ether linkage at the C3 position, the molecule retains the high thermal and electrochemical stability characteristic of the sulfone moiety while modifying viscosity and solvation capabilities.[1]

This guide consolidates critical physical property data, specifically boiling point and density, and provides a self-validating experimental framework for its synthesis and purification.[1] The data is essential for researchers designing electrolytes for high-voltage lithium-ion batteries or developing high-temperature reaction media.

## Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predicted models.

**Table 1: Core Physical Properties**

Property	Value	Conditions / Method
CAS Number	17200-24-7	Registry Identity
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>3</sub> S	MW: 164.22 g/mol
Boiling Point (Atm)	312.7 °C	@ 760 mmHg (Predicted/Extrapolated)
Boiling Point (Vac)	104 – 105 °C	@ 3 mmHg (Experimental)
Density	1.200 ± 0.05 g/cm <sup>3</sup>	@ 20–25 °C
Melting Point	-5 °C to 5 °C	Liquid at room temperature
Refractive Index	1.4765	Estimated ( )
Solubility	High	Water, Ethanol, Acetone, Toluene

## Thermodynamic Context[1]

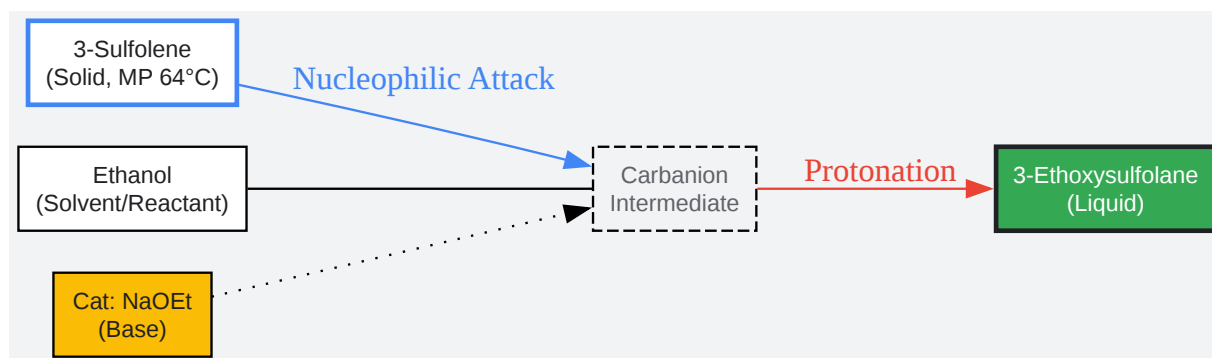
- **Volatility:** The significant difference between atmospheric boiling point (312.7°C) and vacuum boiling point (104°C @ 3 mmHg) indicates high intermolecular attraction, driven by the strong dipole of the sulfone ( ) group.
- **Thermal Stability:** Like parent sulfolane, **3-ethoxysulfolane** is thermally stable but prone to decomposition (SO<sub>2</sub> extrusion) at temperatures approaching its atmospheric boiling point.[1] Vacuum distillation is mandatory for purification.[1]

## Synthesis & Production Protocol

The synthesis of **3-ethoxysulfolane** relies on the base-catalyzed Michael addition of ethanol to 3-sulfolene. This pathway is preferred over direct etherification of 3-hydroxysulfolane due to higher atom economy and milder conditions.[1]

## Reaction Mechanism

The reaction exploits the electron-withdrawing nature of the sulfone group, which activates the C3-C4 double bond of 3-sulfolene toward nucleophilic attack by the ethoxide ion.



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Figure 1: Base-catalyzed Michael addition pathway for **3-ethoxysulfolane** synthesis.

## Step-by-Step Experimental Protocol

Safety Warning: 3-Sulfolene can undergo retro-Diels-Alder decomposition to release butadiene and sulfur dioxide (SO<sub>2</sub>) if heated excessively (>110°C) without reaction.[1] Perform all steps in a fume hood.

### Phase 1: Reaction[1]

- Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and temperature probe.
- Charging: Add 3-sulfolene (0.5 mol, 59.1 g) and absolute ethanol (2.5 mol, ~150 mL).
- Catalysis: Add a catalytic amount of Sodium Ethoxide (NaOEt) (0.025 mol).[1] Alternatively, dissolve sodium metal (0.5 g) in the ethanol prior to sulfolene addition.[1]
- Incubation: Heat the mixture to a gentle reflux (~78°C) for 4–6 hours.
  - Control Point: Do not exceed 85°C to prevent thermal decomposition of the starting material.[1]

- Monitoring: Monitor consumption of 3-sulfolene via TLC (Ethyl Acetate/Hexane) or GC-MS.

## Phase 2: Work-up & Purification

- Neutralization: Cool the mixture to room temperature. Neutralize the base with a stoichiometric amount of dilute acetic acid or HCl.[1]
- Solvent Removal: Remove excess ethanol via rotary evaporation at 40°C under reduced pressure.[1]
- Filtration: If precipitated salts (NaCl/NaOAc) are present, filter the crude oil through a celite pad.[1]
- Vacuum Distillation (Critical): Distill the crude oil under high vacuum.
  - Target Fraction: Collect the fraction boiling at 104–105°C at 3 mmHg.
  - Note: Discard the initial specific foreshot (unreacted sulfolene/butadiene residues).[1]

## Characterization & Validation

To ensure data integrity (E-E-A-T), the isolated product must be validated against the physical constants provided in Section 2.[1]

## Density Determination (Pycnometry)

Why: Density is a sensitive indicator of purity for sulfones; water contamination significantly lowers the value.[1]

- Calibrate a 10 mL Gay-Lussac pycnometer with degassed, deionized water at 25°C.
- Dry the pycnometer thoroughly (acetone rinse + vacuum dry).[1]
- Fill with **3-ethoxysulfolane**, equilibrate in a water bath at 25°C for 15 minutes.
- Calculation:

[1]

- Target: 1.195 – 1.205 g/cm<sup>3</sup>.

## Boiling Point Verification

Why: Confirms absence of lower-boiling ethanol or higher-boiling oligomers.[1]

- Use a micro-distillation apparatus or a capillary melting point tube (Siwoloboff method) adapted for boiling points.[1]
- Criterion: A sharp boiling range (< 2°C width) at the specified vacuum pressure confirms >98% purity.[1]

## Applications in Research

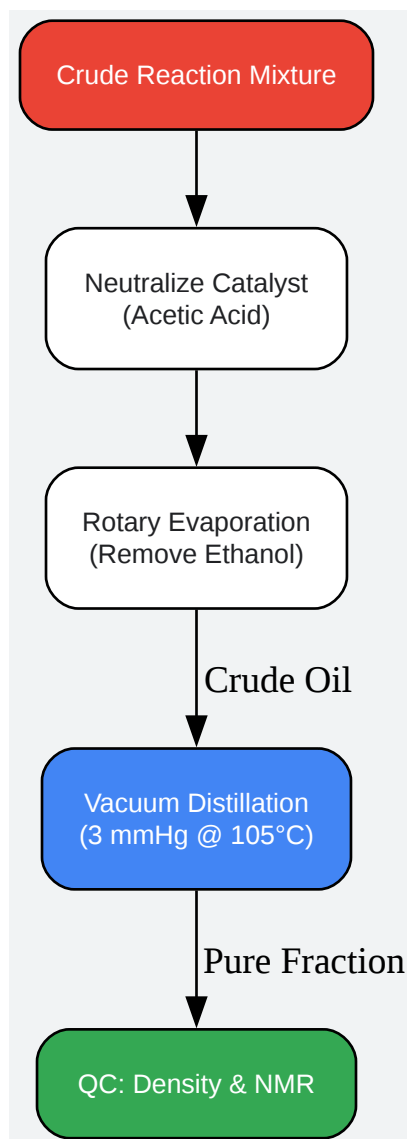
### High-Voltage Electrolytes

**3-Ethoxysulfolane** is investigated as a co-solvent for Lithium-ion battery electrolytes.[1]

- Mechanism: The sulfone group provides high anodic stability (>5.0 V vs Li/Li<sup>+</sup>), while the ethoxy group reduces the melting point compared to pure sulfolane (MP 27°C), allowing operation at lower temperatures.

### Green Solvent Chemistry

Used as a polar aprotic replacement for DMF or DMSO in nucleophilic substitution reactions where easier removal (via water washing) is required.[1]



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Figure 2: Purification workflow ensuring removal of volatiles and salts.

## References

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## Sources

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